molecular formula C13H16N2S B2558183 1-(1-Benzothiophen-3-ylmethyl)piperazine CAS No. 524673-97-0

1-(1-Benzothiophen-3-ylmethyl)piperazine

Cat. No.: B2558183
CAS No.: 524673-97-0
M. Wt: 232.35
InChI Key: ALTRVAXFQNIGFL-UHFFFAOYSA-N
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Description

1-(1-Benzothiophen-3-ylmethyl)piperazine is a chemical compound with the molecular formula C13H16N2S and a molecular weight of 232.34 g/mol . This compound features a piperazine ring attached to a benzothiophene moiety, making it a significant molecule in various fields of scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzothiophen-3-ylmethyl)piperazine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Comparison with Similar Compounds

1-(1-Benzothiophen-3-ylmethyl)piperazine can be compared with other similar compounds, such as:

  • 1-(1-Benzothiophen-2-ylmethyl)piperazine
  • 1-(1-Benzothiophen-4-ylmethyl)piperazine
  • 1-(1-Benzothiophen-5-ylmethyl)piperazine

These compounds share the benzothiophene and piperazine moieties but differ in the position of the benzothiophene attachment. The unique position of the benzothiophene moiety in this compound may result in distinct chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-(1-benzothiophen-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-2-4-13-12(3-1)11(10-16-13)9-15-7-5-14-6-8-15/h1-4,10,14H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTRVAXFQNIGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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